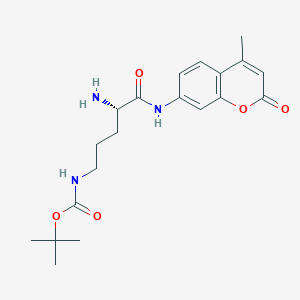
MOUSE GM-CSF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mouse GM-CSF is a hematopoietic factor produced by activated T cells, B cells, mast cells, macrophages, fibroblasts, and endothelial cells . It regulates the production, differentiation, and function of macrophages and granulocytes . The active form of the protein exists as a homodimer in the extracellular space .
Synthesis Analysis
GM-CSF is essential for the proliferation and development of granulocyte and monocyte/macrophage progenitors . It also functions as a growth factor for erythroid and megakaryocytic precursor cells in conjunction with erythropoietin . A study showed that GM-CSF increased the extent of LPS-induced acute glycolysis in murine bone marrow–derived macrophages .Molecular Structure Analysis
GM-CSF is a secreted glycoprotein encoded by the Csf2 gene in mice . It exists as a secreted, disulfide-linked monomer and is composed of four α-helices and two anti-parallel β-sheets that contain numerous glycosylation sites . The 125 amino acid N-terminal methionylated recombinant protein has a predicted molecular mass of 14.2 kDa .Chemical Reactions Analysis
GM-CSF plays a critical role in metabolic programming of macrophages . The data revealed higher levels of the tricarboxylic acid cycle (TCA cycle), oxidative phosphorylation (OXPHOS), fatty acid oxidation (FAO), and urea and ornithine production from arginine in GM-BMDMs .Mécanisme D'action
GM-CSF binds to the GM-CSF receptor, which is highly expressed on dendritic cell precursors, dendritic cells, monocytes, and macrophages . This promotes cell differentiation, proliferation, and survival and enhances several immunological functions, including chemotaxis, cytokine signaling, phagocytosis, antigen presentation, and pathogen killing .
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for MOUSE GM-CSF involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Resin-bound amino acid", "Protecting groups", "Coupling reagents", "Activating agents", "Cleavage reagents" ], "Reaction": [ "Activation of the resin-bound amino acid with a coupling reagent", "Addition of the protected amino acid to the activated resin", "Removal of the protecting group", "Repetition of the coupling and deprotection steps until the desired peptide sequence is obtained", "Cleavage of the peptide from the resin using a cleavage reagent", "Purification of the crude peptide using chromatography techniques" ] } | |
Numéro CAS |
83869-56-1 |
Nom du produit |
MOUSE GM-CSF |
Poids moléculaire |
0 |
Synonymes |
RMGM-CSF; RMLFN-ALPHARMM-CSF; RMM-CSF; RECOMBINANT MOUSE GM-CSF; REC GM-CSF (MURINE); REC GRANULOCYTE-MACROPHAGE-COLONY STIMULATING FACTOR (MURINE); MOUSE M-CSF; MOUSE GRANULOCYTE MACROPHAGE-COLONY STIMULATING FACTOR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[N'-[(4S)-4-amino-5-[[6'-[[(2S)-2-amino-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-5-oxopentyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B1165844.png)
![3-(3,4-Dimethoxyphenyl)prop-2-enyl-[(4-fluorophenyl)methyl]-(2-methoxy-2-oxoethyl)azanium;2-hydroxy-2-oxoacetate](/img/structure/B1165856.png)
![3-(3,4-Dimethoxyphenyl)prop-2-enyl-[(4-fluorophenyl)methyl]-(4-methoxy-4-oxobutyl)azanium;2-hydroxy-2-oxoacetate](/img/structure/B1165857.png)